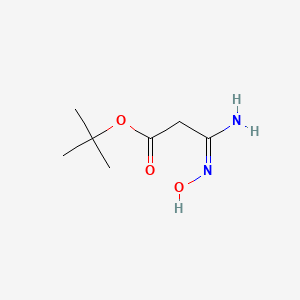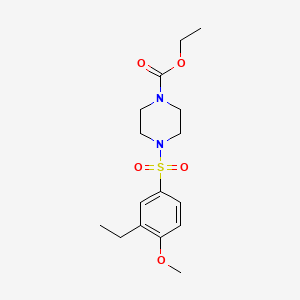
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl group, a methoxy group, and a benzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized using commercially available starting materials such as 1-(1-methylpiperidin-4-yl)piperazine.
Substitution Reactions:
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE: Similar structure but lacks the ethyl group on the benzenesulfonyl ring.
ETHYL 4-(3-ETHYL-4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the specific combination of substituents on the piperazine ring and the benzenesulfonyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
ethyl 4-(3-ethyl-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-13-12-14(6-7-15(13)22-3)24(20,21)18-10-8-17(9-11-18)16(19)23-5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFSSPSCSRAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)
![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)
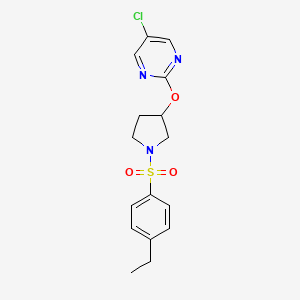
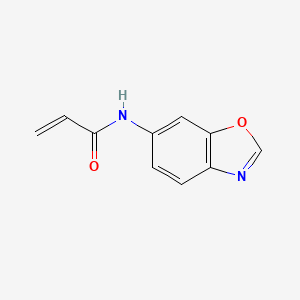
![methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate](/img/structure/B2921736.png)
![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)
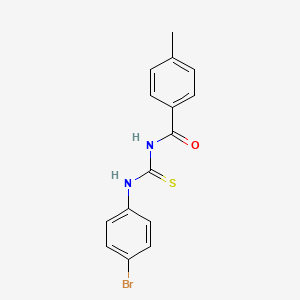
![ethyl 4-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2921739.png)
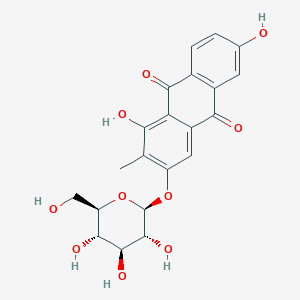
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2921741.png)
![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)
![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)
![N-(3-chloro-2-methylphenyl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921748.png)
